molecular formula C23H26N5O7S- B1259320 Piperacillin(1-)

Piperacillin(1-)

Cat. No. B1259320
M. Wt: 516.5 g/mol
InChI Key: IVBHGBMCVLDMKU-GXNBUGAJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Piperacillin(1-) is a penicillinate anion. It is a conjugate base of a piperacillin.

Scientific Research Applications

Pharmacokinetics in Special Populations

  • Critically Ill Patients with Acute Kidney Injury : Piperacillin's pharmacokinetics were analyzed in critically ill patients with acute kidney injury undergoing sustained low-efficiency diafiltration. The study found specific clearance and concentration-time curve data, indicating a need for adjusted dosing strategies in such patients (Sinnollareddy et al., 2018).
  • Patients on Continuous Renal Replacement Therapy : Another study focused on piperacillin concentrations in plasma and subcutaneous tissue in patients treated with continuous renal replacement therapy, revealing lower tissue concentrations and suggesting modified dosing for effective treatment of infections like Pseudomonas aeruginosa (Bue et al., 2020).

Infusion Methods and Tissue Penetration

  • Intermittent vs. Continuous Infusion in Porcine Tissue : A study used microdialysis to compare intermittent and continuous infusion of piperacillin in porcine cervical spine tissue. It was observed that continuous infusion resulted in higher time above the minimal inhibitory concentration, suggesting potential benefits for treating certain infections (Petersen et al., 2022).

Piperacillin Formulations and Delivery

  • Charged Liposaccharide Complexes for Oral Delivery : Research on enhancing oral delivery of piperacillin through charged liposaccharide complexes was conducted. This approach aimed to overcome the limitation of piperacillin’s poor oral absorption (Violette et al., 2008).

Piperacillin in Combination Therapies

  • Piperacillin-Tazobactam for Various Infections : Piperacillin combined with tazobactam has broad-spectrum antibacterial activity, effective against a range of infections including intra-abdominal, urinary tract, and respiratory infections. Studies have explored its efficacy, dosing, and safety in different clinical scenarios (Gin et al., 2007).

Piperacillin in Special Patient Populations

  • Preterm Infants : The population pharmacokinetics of piperacillin were studied in preterm infants, revealing important data for dosing in this vulnerable population (Cohen-Wolkowiez et al., 2012).

Immunological Aspects

  • Characterization of Piperacillin-Specific T-Cells : Research has been conducted on the T-cell response in piperacillin hypersensitivity, providing insights into the immunological mechanisms behind such reactions (Al-Attar et al., 2014).

Therapeutic Efficacy and Administration Strategies

  • Prolonged Infusion for Improved Outcomes : A systematic review and meta-analysis found that prolonged infusion of piperacillin-tazobactam is associated with reduced mortality and improved clinical cure rates in severely ill patients, highlighting the importance of infusion strategies (Rhodes et al., 2017).

properties

Molecular Formula

C23H26N5O7S-

Molecular Weight

516.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/p-1/t13-,14-,15+,20-/m1/s1

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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